molecular formula C12H12N4S B14329948 3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline CAS No. 108905-67-5

3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline

Cat. No.: B14329948
CAS No.: 108905-67-5
M. Wt: 244.32 g/mol
InChI Key: ZAIKDJJNOQHFDG-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms arranged in a unique structure. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthio-3,8-dimethylquinoxaline with an imidazole derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthio-3,8-dimethylquinoxaline
  • Imidazo[1,2-a]quinoxaline derivatives
  • Benzimidazole derivatives

Uniqueness

3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its sulfur-containing imidazoquinoxaline structure sets it apart from other quinoxaline derivatives, making it a valuable compound for various applications .

Properties

CAS No.

108905-67-5

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

3,8-dimethyl-2-methylsulfanylimidazo[4,5-f]quinoxaline

InChI

InChI=1S/C12H12N4S/c1-7-6-13-8-4-5-9-11(10(8)14-7)15-12(17-3)16(9)2/h4-6H,1-3H3

InChI Key

ZAIKDJJNOQHFDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)SC

Origin of Product

United States

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